An In-Depth Technical Guide to 4-Chloro-5-methoxypyridazin-3(2H)-one
An In-Depth Technical Guide to 4-Chloro-5-methoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-methoxypyridazin-3(2H)-one is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a substituted pyridazinone, it serves as a versatile scaffold and a key intermediate in the synthesis of a wide range of molecules with potential agrochemical and pharmaceutical applications.[1][2] The strategic placement of its chloro and methoxy functional groups on the pyridazinone core allows for diverse chemical modifications, making it a valuable building block for drug discovery programs.[1][3] Pyridazinone derivatives are known to possess a broad spectrum of biological activities, including anticancer and antiangiogenic properties.[4]
This guide provides a comprehensive overview of the core chemical properties, reactivity, and handling of 4-Chloro-5-methoxypyridazin-3(2H)-one, offering field-proven insights for its application in research and development.
Compound Identification:
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IUPAC Name: 4-Chloro-5-methoxypyridazin-3(2H)-one
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Molecular Formula: C₅H₅ClN₂O₂[5]
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Molecular Weight: 160.56 g/mol [5]
Spectroscopic and Physical Properties
The structural elucidation of 4-Chloro-5-methoxypyridazin-3(2H)-one and its derivatives relies on standard spectroscopic techniques. The known data provides a clear fingerprint for its identification.
Table 1: Physical and Spectroscopic Data for 4-Chloro-5-methoxypyridazin-3(2H)-one
| Property | Data | Source |
| Physical State | White Powder / Solid | [1] |
| Melting Point | 123-124 °C | [1] |
| ¹H NMR | (DMSO-d₆) δ 11.59 (br, 1H, N-H), 7.78 (s, 1H, H-6), 4.063 (s, 3H, -OCH₃) | [1] |
| ¹³C NMR | Data not available in the cited literature. | |
| IR Spectroscopy | Spectra have been obtained, but specific peak assignments for the parent compound are not detailed in the primary literature. | [1] |
| Mass Spectrometry | Mass spectra have been recorded, but specific m/z data for the parent compound are not detailed in the primary literature. | [1] |
Expert Insight: The broad singlet observed at 11.59 ppm in the ¹H NMR spectrum is characteristic of the acidic N-H proton of the pyridazinone ring, which readily undergoes exchange. The sharp singlets for the H-6 proton and the methoxy group confirm the C₄/C₅ substitution pattern. While comprehensive ¹³C NMR data is not immediately available in key literature, related structures can provide expected chemical shift ranges.
Chemical Reactivity and Synthetic Protocols
The reactivity of 4-Chloro-5-methoxypyridazin-3(2H)-one is dominated by the nucleophilicity of the N-2 nitrogen and the electrophilic nature of the carbon-chlorine bond. The N-H proton is acidic, allowing for easy deprotonation and subsequent N-alkylation, which is a cornerstone of its synthetic utility.
N-Alkylation: A Gateway to Novel Derivatives
N-alkylation is the most explored reaction pathway for this scaffold. However, the choice of alkylating agent and reaction conditions can dramatically influence the outcome, sometimes leading to unexpected molecular rearrangements.[1]
A key study focused on the N-trifluoroethylation of 4-chloro-5-methoxy-3(2H)-pyridazinone (referred to as compound 5 in the study) to produce 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone (compound 4 ).[1] This reaction is particularly relevant as the β-trifluoroethyl group can enhance the metabolic stability of drug candidates.[1]
The Challenge of Methyl Group Migration
When powerful trifluoroethylation agents like β-trifluoroethyl methanesulfonate (MsOCH₂CF₃) or triflate (TfOCH₂CF₃) are used in polar aprotic solvents, a fascinating methyl group migration occurs.[1] This rearrangement competes with the desired N-alkylation, yielding significant byproducts.
Mechanism of N-Trifluoroethylation and Methyl Migration
The reaction proceeds through a proposed oxonium salt intermediate (9 ). This intermediate is highly reactive and can generate both β-trifluoroethyl and methyl carbocations. These carbocations can then alkylate the starting material, leading to a mixture of products.[1]
Table 2: Summary of Reaction Conditions for N-Trifluoroethylation[1]
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Products (Yield) |
| 1 | MsOCH₂CF₃ | K₂CO₃ | HMPA | 140 | 8 (65%) |
| 2 | MsOCH₂CF₃ | K₂CO₃ | DMF | 140 | 7 (40%) |
| 3 | MsOCH₂CF₃ | NaH | DMF | 140 | 4 + 8 (Mixture) |
| 4 | TfOCH₂CF₃ | K₂CO₃ | DMF | 140 | 4 (10%) + 7 (40%) |
Trustworthiness: The causality behind these results is rooted in the stability of the carbocation intermediates and the nature of the solvent. In highly polar aprotic solvents like HMPA and DMF, the formation of the oxonium salt and subsequent carbocation generation is favored. The choice of base also plays a critical role; the stronger base NaH appears to promote the desired direct alkylation to some extent compared to K₂CO₃ under certain conditions.[1]
In contrast, reactions with less reactive alkylating agents like 2-bromoethanol or 1-chloro-2-(N-morpholino)ethane proceed without any methyl migration, yielding the expected N-substituted products cleanly.[1] This highlights the unique reactivity imparted by the highly electrophilic trifluoroethylating agents.
Protocol: General Procedure for N-Alkylation
This protocol is adapted from the general procedure for the synthesis of N-alkylated pyridazinones.[1]
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Reaction Setup: To a solution of 4-chloro-5-methoxypyridazin-3(2H)-one (5 ) in a suitable solvent (e.g., DMF), add the alkylating agent and a base (e.g., K₂CO₃ or NaH).
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Reaction: Stir the mixture under reflux for the required time (typically 14 hours), monitoring by TLC.
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Workup: After cooling to room temperature, evaporate the solvent under reduced pressure. Add dichloromethane (CH₂Cl₂) and water to the residue.
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Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification: After filtration and evaporation of the solvent, purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product(s).
Applications in Drug Discovery and Agrochemicals
The pyridazinone scaffold is a well-established pharmacophore.[4] 4-Chloro-5-methoxypyridazin-3(2H)-one is a crucial starting material for 2,4,5-trisubstituted-3(2H)-pyridazinones, a class of compounds with significant biological importance.[1]
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Medicinal Chemistry: The incorporation of chlorine into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[7] This scaffold provides a reliable entry point for creating libraries of novel compounds for screening against various biological targets.[2][4]
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Agrochemicals: Substituted pyridazinones have been investigated for their potential as herbicides and other agrochemical agents.[1]
Safety and Handling
As with any chlorinated organic compound, proper safety precautions are essential.
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Hazard Statements:
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Precautionary Measures:
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Storage:
References
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Lee, K., Kim, S., & Park, H. (2014). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. Molecules, 19(6), 777-786. [Link]
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Li, J., et al. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–796. [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. [Link]
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ELSA BIOTECHNOLOGY CO., LTD. (n.d.). 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE. [Link]
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Amerigo Scientific. (n.d.). 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one. [Link]
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Stoyanova, A., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(1), 195. [Link]
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ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... [Link]
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Amerigo Scientific. (n.d.). 4-Chloro-5-methoxypyridazin-3(2H)-one. [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
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Patil, S., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. [Link]
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Ilardi, E. A., et al. (2014). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Medicinal Chemistry, 57(8), 2832-2868. [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
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Teicher, B. A., et al. (1987). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 47(1), 23-27. [Link]
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Salerno, A., & Perillo, I. A. (2005). (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443. [Link]
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